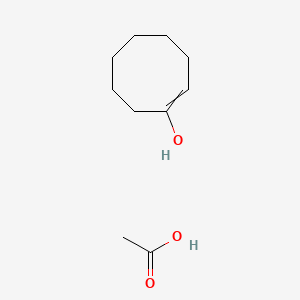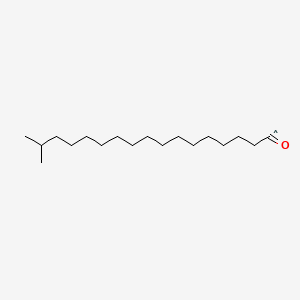
CID 90849558
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 90849558 is a compound derived from the reaction of hydrolyzed collagen with isostearic acid Hydrolyzed collagen is a form of collagen that has been broken down into smaller peptides or amino acids through hydrolysisThe combination of these two components results in a compound that is widely used in the cosmetic and personal care industry for its beneficial properties on skin and hair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isostearoyl hydrolyzed collagen typically involves an acylation reaction where hydrolyzed collagen reacts with isostearic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of isostearoyl hydrolyzed collagen involves large-scale hydrolysis of collagen, followed by its reaction with isostearic acid. The process may include steps such as purification, concentration, and drying to obtain the final product in a form suitable for use in various formulations .
Chemical Reactions Analysis
Types of Reactions
CID 90849558 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized isostearoyl hydrolyzed collagen, while reduction may yield reduced derivatives with modified functional groups .
Scientific Research Applications
CID 90849558 has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its role in cell culture and tissue engineering due to its biocompatibility and ability to support cell growth.
Medicine: Investigated for its potential in wound healing and skin regeneration, leveraging its moisturizing and skin-conditioning properties.
Industry: Widely used in the cosmetic industry for its antistatic, cleansing, hair conditioning, and skin conditioning properties .
Mechanism of Action
The mechanism of action of isostearoyl hydrolyzed collagen involves its ability to interact with the skin and hair at a molecular level. The compound supports the connective tissue of the skin, maintaining its elasticity and suppleness. It also helps in reducing electrostatic charges, cleansing the skin and hair, and providing conditioning effects that leave the hair easy to comb, soft, and shiny .
Comparison with Similar Compounds
Similar Compounds
AMP-Isostearoyl Hydrolyzed Collagen: Contains 2-amino-2-methyl-1-propanol as an additional component, providing similar conditioning and surfactant properties.
TEA-Isostearoyl Hydrolyzed Collagen: Contains triethanolamine, used for its surfactant and conditioning properties.
AMPD-Isostearoyl Hydrolyzed Collagen: Contains 2-amino-2-methyl-1,3-propandiol, offering similar benefits in cosmetic formulations.
Uniqueness
CID 90849558 is unique due to its specific combination of hydrolyzed collagen and isostearic acid, which provides a balance of moisturizing, conditioning, and cleansing properties. Its ability to support skin elasticity and reduce electrostatic charges makes it particularly valuable in cosmetic and personal care products .
Properties
CAS No. |
111174-63-1 |
|---|---|
Molecular Formula |
C18H35O |
Molecular Weight |
267.477 |
InChI |
InChI=1S/C18H35O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18H,3-16H2,1-2H3 |
InChI Key |
KMYBYMKQJABYNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCC[C]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)
![2H-Cyclopenta[b]furan-4-methanol,2-ethoxyhexahydro-4-hydroxy-5-methyl-,(2alpha,3abta,4bta,5bta,6abta](/img/new.no-structure.jpg)
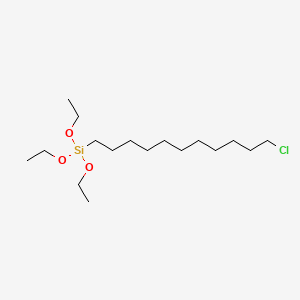
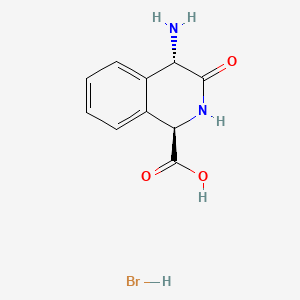
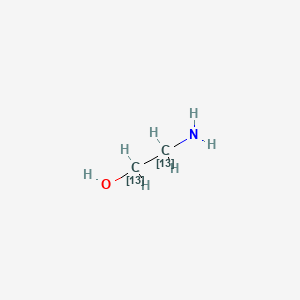
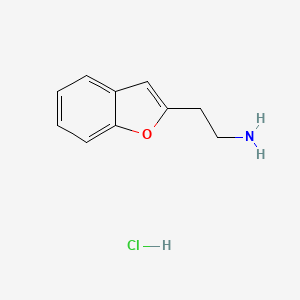
![(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B569473.png)
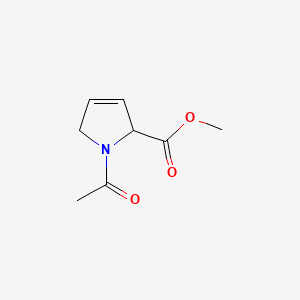
![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)

